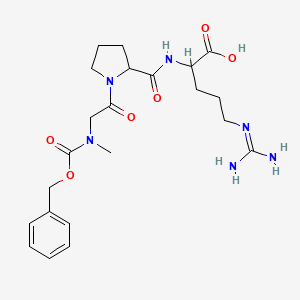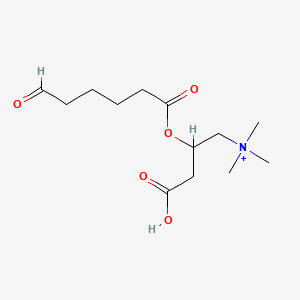
3-(3-Fluoro-4-methylphenyl)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Fluoro-4-methylphenyl)-1H-pyrazol-5-amine is an organic compound characterized by a pyrazole ring substituted with a fluoro and methyl group on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methylphenyl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-ketoesters under acidic or basic conditions to form the pyrazole ring.
Substitution Reactions: The introduction of the fluoro and methyl groups on the phenyl ring can be achieved through electrophilic aromatic substitution reactions. Fluorination can be carried out using reagents like Selectfluor, while methylation can be achieved using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Fluoro-4-methylphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Selectfluor for fluorination, methyl iodide for methylation, and various amines for amination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
3-(3-Fluoro-4-methylphenyl)-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, analgesic, and anticancer properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 3-(3-Fluoro-4-methylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methyl groups on the phenyl ring can enhance its binding affinity and specificity towards these targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Fluorophenyl)-1H-pyrazol-5-amine: Similar structure but lacks the methyl group, which may affect its binding properties and biological activity.
3-(3-Methylphenyl)-1H-pyrazol-5-amine: Similar structure but lacks the fluoro group, which may influence its reactivity and interaction with targets.
3-(3-Chloro-4-methylphenyl)-1H-pyrazol-5-amine: Contains a chloro group instead of a fluoro group, which can alter its chemical and biological properties.
Uniqueness
The presence of both fluoro and methyl groups on the phenyl ring of 3-(3-Fluoro-4-methylphenyl)-1H-pyrazol-5-amine makes it unique compared to its analogs. These substituents can significantly influence its chemical reactivity, binding affinity, and specificity towards biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H10FN3 |
|---|---|
Poids moléculaire |
191.20 g/mol |
Nom IUPAC |
5-(3-fluoro-4-methylphenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H10FN3/c1-6-2-3-7(4-8(6)11)9-5-10(12)14-13-9/h2-5H,1H3,(H3,12,13,14) |
Clé InChI |
CDYUNEIAANXJSR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2=CC(=NN2)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9,12-Dimethoxy-21,22-dimethyl-5,7,14,16,23-pentaoxahexacyclo[18.2.1.02,10.04,8.011,19.013,17]tricosa-2,4(8),9,11,13(17),18-hexaene](/img/structure/B12101499.png)

![Propanedioic acid, 2-[[(1-methyl-1H-pyrazol-4-yl)amino]methylene]-, 1,3-diethyl ester](/img/structure/B12101513.png)



![1-[3-((2S)Pyrrolidin-2-YL)phenoxy]-4-methoxybenzene](/img/structure/B12101528.png)


![[2-(3,5-dihydroxyphenyl)-4,6-dihydroxy-3-(4-hydroxyphenyl)-7-[4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-2,3-dihydro-1H-inden-1-yl]-(4-hydroxyphenyl)methanone](/img/structure/B12101545.png)
![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B12101551.png)
![1-[4-Amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12101555.png)
